Xylenol Blue
Overview
Description
Xylenol Blue is a dark brown powder belonging to the class of sulfonephthalein dyes. It is widely used as a pH indicator due to its distinct color changes at different pH levels. The compound transitions from red at pH 1.2 to yellow at pH 2.8 and from yellow at pH 8.0 to blue at pH 9.6 .
Mechanism of Action
Target of Action
p-Xylenol Blue, also known as Xylenol Blue, is primarily used as a pH indicator and an intermediate in chemical synthesis . It is functional at two pH ranges: acidic (pH 1-3) and basic (pH 8-10) . The compound’s primary targets are therefore the hydrogen ions (H+) in a solution, which determine the solution’s acidity or alkalinity .
Mode of Action
As a pH indicator, p-Xylenol Blue interacts with hydrogen ions in the solution. In an acidic environment (pH 1-3), it transitions from red to yellow, while in a basic environment (pH 8-10), it transitions from yellow to blue . This color change is due to the compound’s interaction with hydrogen ions, which affects the structure of the molecule and subsequently alters its absorption spectrum .
Biochemical Pathways
By indicating the ph of a solution, it can indirectly influence biochemical reactions that are sensitive to ph .
Pharmacokinetics
As a ph indicator, its presence and color changes can be easily detected in solutions .
Result of Action
The primary result of p-Xylenol Blue’s action is a visible color change in response to the pH of the solution. This allows for easy and quick determination of a solution’s acidity or alkalinity . It is widely used in various applications such as food storage, drugs, determining bacterial growth, microbial assays, and determining lipase .
Action Environment
The action of p-Xylenol Blue is influenced by the pH of the environment. Its color change is reliable within the pH range of 1-3 and 8-10 Additionally, factors such as temperature and the presence of other ions or compounds in the solution could potentially affect the indicator’s performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xylenol Blue typically involves the reaction of xylenol with phthalic anhydride in the presence of a strong acid catalyst. The reaction conditions include heating the mixture to a high temperature to facilitate the formation of the sulfonephthalein structure .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Xylenol Blue undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of this compound, affecting its colorimetric properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can modify the functional groups on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Xylenol Blue has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in various titrations and analytical procedures.
Biology: Employed in microbial assays to determine bacterial growth and lipase activity.
Medicine: Utilized in drug formulations and diagnostic tests.
Industry: Applied in electrochromic displays, chemical sensors, fiber-optic pH sensors, optical quality films, ink, corrosion testing, lubricants, and food storage
Comparison with Similar Compounds
Similar Compounds
Thymol Blue: Another sulfonephthalein dye with similar pH indicator properties but requires higher concentrations for effective use.
Phenolphthalein: A widely used pH indicator with a different color transition range.
Bromothymol Blue: Similar in function but with a different pH transition range
Uniqueness
Xylenol Blue is unique due to its dual pH transition ranges, making it versatile for use in both acidic and basic conditions. It can be used at half the concentration required for thymol blue, making it more cost-effective and efficient .
Properties
IUPAC Name |
4-[3-(4-hydroxy-2,5-dimethylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,5-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5S/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28-23/h5-12,24-25H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUKYHHAGPFJMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C(=C4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026303 | |
Record name | p-Xylenol blue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-31-5 | |
Record name | Xylenol blue | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xylenol Blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylenol Blue | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Xylenol blue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2,5-dimethylphenol] S,S-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XYLENOL BLUE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRA8Z80WK7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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